4-Methoxy-1'-(naphthalene-2-carbonyl)-1,4'-bipiperidine
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Description
4-Methoxy-1'-(naphthalene-2-carbonyl)-1,4'-bipiperidine, also known as MNBC, is a chemical compound that has been widely studied for its potential applications in scientific research. MNBC is a derivative of the opioid receptor antagonist naltrexone and has been found to exhibit unique pharmacological properties that make it a promising candidate for various research applications.
Scientific Research Applications
Sigma(1) Receptor Binding and Antiproliferative Activity
4-Methoxy-1'-(naphthalene-2-carbonyl)-1,4'-bipiperidine derivatives have been explored for their selective binding and activity at sigma(1) receptors, contributing to their potential as tools for PET experiments and in tumor research and therapy. One study investigated the effects of methyl substitution on the piperidine ring of N-[omega-(6-methoxynaphthalen-1-yl)alkyl] derivatives, revealing potent sigma(1) ligands with significant selectivity and antiproliferative activity against rat C6 glioma cells, indicating potential sigma(1) antagonist activity (Berardi et al., 2005).
Ligand Receptor Affinity
Further research into 4-(tetralin-1-yl)- and 4-(naphthalen-1-yl)alkyl derivatives of 1-cyclohexylpiperazine as σ receptor ligands has demonstrated high affinities in σ2 receptor binding. These compounds, related to σ2 receptor ligand 1-cyclohexyl-4-[3-(5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)propyl]piperazine, showed potential as antineoplastic and PET diagnosis agents due to their high σ2 affinities and selectivity over other receptors (Berardi et al., 2004).
properties
IUPAC Name |
[4-(4-methoxypiperidin-1-yl)piperidin-1-yl]-naphthalen-2-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O2/c1-26-21-10-14-23(15-11-21)20-8-12-24(13-9-20)22(25)19-7-6-17-4-2-3-5-18(17)16-19/h2-7,16,20-21H,8-15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGBOUPFFFVKEOC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCN(CC1)C2CCN(CC2)C(=O)C3=CC4=CC=CC=C4C=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methoxy-1'-(naphthalene-2-carbonyl)-1,4'-bipiperidine |
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